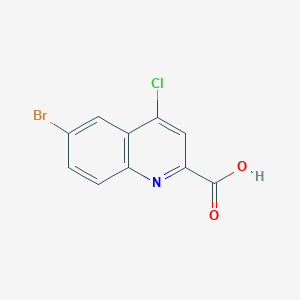

6-Bromo-4-chloroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWJJGCTINMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652188 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-43-7 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloroquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-bromo-4-chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a cornerstone in the synthesis of a wide array of biologically active compounds.[1] This document outlines a multi-technique analytical approach, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies, offering researchers a robust, self-validating workflow for unambiguous structure confirmation.

Introduction: The Quinoline Scaffold and the Imperative of Structural Integrity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1][2] The specific biological activity of these compounds is intrinsically linked to their three-dimensional structure and the precise placement of functional groups. Therefore, the unambiguous structural elucidation of novel quinoline derivatives, such as this compound, is a critical step in the drug discovery and development pipeline.

This guide presents a holistic and logical workflow for confirming the molecular structure of this compound (Figure 1). By synergistically employing multiple analytical techniques, we can build a comprehensive and validated structural picture, ensuring the integrity of subsequent research and development efforts.

Figure 1: Proposed Structure of this compound

Caption: 2D representation of the target molecule.

Mass Spectrometry: The First Step in Molecular Formula Determination

Mass spectrometry (MS) is an essential first-line technique in structure elucidation, providing crucial information about the molecular weight and elemental composition of a compound.[3] For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which are critical for determining the elemental composition.

Protocol:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, capable of producing intact molecular ions.[3] Both positive and negative ion modes should be explored.

-

Mass Analyzer: Set the mass analyzer to a high-resolution mode (resolving power > 10,000).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₀H₅BrClNO₂.[6] The monoisotopic mass is calculated to be 284.91922 Da.[6]

Key Features to Observe:

-

Molecular Ion Peak (M+): In positive ion mode, expect a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285.92650. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 283.91194.[7]

-

Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[4][5][8] This pattern will consist of four main peaks:

-

M+ (containing ⁷⁹Br and ³⁵Cl)

-

M+2 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl)

-

M+4 (containing ⁸¹Br and ³⁷Cl) The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

-

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₀H₅BrClNO₂

| Isotope Combination | m/z (approx.) | Relative Abundance |

| ⁷⁹Br, ³⁵Cl | 284.9 | 100% |

| ⁸¹Br, ³⁵Cl | 286.9 | ~98% |

| ⁷⁹Br, ³⁷Cl | 286.9 | ~32% |

| ⁸¹Br, ³⁷Cl | 288.9 | ~31% |

Note: The combined intensity at M+2 will be the sum of the contributions from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular formula determination via HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

While mass spectrometry confirms the molecular formula, NMR spectroscopy is unparalleled for elucidating the connectivity of atoms within a molecule.[9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: 1D and 2D NMR

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can facilitate the observation of the acidic proton.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm for quinolines) will be of primary interest.[1] The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).[1][10]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the ten carbon atoms of the quinoline ring system and one for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[1][11]

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, particularly within the aromatic rings.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule and confirming the positions of substituents.[12]

-

Predicted Chemical Shifts and Coupling Patterns

The quinoline ring system can be considered as a fused benzene and pyridine ring.[2] The substituents (-Br, -Cl, -COOH) will have predictable effects on the chemical shifts of the remaining protons and carbons.

¹H NMR Predictions:

-

H-3: This proton is on the pyridine ring, adjacent to the carboxylic acid. It is expected to be a singlet.

-

H-5, H-7, H-8: These protons on the benzene ring will form a coupled spin system.

-

H-5: Expected to be a doublet, coupled to H-7 (meta-coupling, small J value).

-

H-7: Expected to be a doublet of doublets, coupled to H-5 (meta-coupling) and H-8 (ortho-coupling, larger J value).

-

H-8: Expected to be a doublet, coupled to H-7 (ortho-coupling).

-

¹³C NMR Predictions:

-

C=O (Carboxylic Acid): Expected around 165-170 ppm.

-

Aromatic Carbons: Ten distinct signals are expected in the aromatic region (approx. 110-150 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C-6 and C-4) will have characteristic chemical shifts.

HMBC Correlations: Crucial HMBC correlations for confirming the substituent positions include:

-

Correlation from H-3 to C-2, C-4, and the carboxylic carbonyl carbon.

-

Correlation from H-5 to C-4, C-6, and C-7.

-

Correlation from H-7 to C-5, C-6, and C-8a.

-

Correlation from H-8 to C-6, C-7, and C-8a.

Logical Flow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR data acquisition and interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, FTIR will confirm the presence of the carboxylic acid and the aromatic quinoline core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Expected Absorption Bands

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 3300-2500 | Very broad band, often superimposed on C-H stretches.[11][13][14] |

| Aromatic C-H | Stretch | 3100-3000 | Sharp, medium-to-weak bands. |

| Carboxylic Acid C=O | Stretch | 1760-1690 | Strong, sharp band.[11][13][14] Its position can indicate hydrogen bonding. |

| Aromatic C=C/C=N | Stretch | 1650-1450 | Multiple medium-to-strong bands, characteristic of the quinoline ring. |

| C-O | Stretch | 1320-1210 | Medium-to-strong band.[13] |

| C-Cl | Stretch | 850-550 | Medium-to-strong band in the fingerprint region. |

| C-Br | Stretch | 690-515 | Medium-to-strong band in the fingerprint region. |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is highly indicative of a hydrogen-bonded carboxylic acid dimer.[13]

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[15] This technique provides precise bond lengths, bond angles, and the overall molecular geometry in the solid state.[16]

Protocol: Single Crystal Growth and Data Collection

Protocol:

-

Crystal Growth: High-quality single crystals are essential. The slow evaporation method is commonly employed.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile) to form a near-saturated solution.

-

Filter the solution to remove any dust or particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

-

Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed atomic model of the molecule.

The crystal structure of quinoline-2-carboxylic acid itself has been shown to exist as tautomeric pairs of the neutral molecule and a zwitterion in the solid state.[17][18] A similar phenomenon could be possible for this derivative, and X-ray crystallography would be the definitive method to observe it.

Conclusion: A Synergistic Approach to Structure Validation

The structural elucidation of this compound requires a multi-faceted analytical strategy. This guide has detailed a systematic workflow that leverages the strengths of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy to build a coherent and validated structural model. High-resolution mass spectrometry establishes the correct molecular formula. A suite of 1D and 2D NMR experiments maps the precise connectivity of the atoms. FTIR provides rapid confirmation of key functional groups. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By following this integrated and self-validating approach, researchers can proceed with confidence in the identity and integrity of this valuable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid (CAS 887589-43-7): A Versatile Scaffold for Drug Discovery

Abstract

6-Bromo-4-chloroquinoline-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal building block for medicinal chemists and drug development professionals.[1] Its quinoline core is a privileged scaffold, present in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1] The strategic placement of three distinct functional groups—a carboxylic acid at the 2-position, a reactive chloro group at the 4-position, and a bromo group at the 6-position—provides orthogonal chemical handles for systematic structural modification. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, spectroscopic characterization, and its strategic application in the design and synthesis of novel therapeutic agents. We will explore its potential as a precursor for libraries of drug candidates, particularly focusing on its utility in generating inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), a key target in antiviral and cancer therapy.[2]

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups on the quinoline scaffold dictates the compound's reactivity and its utility as a synthetic intermediate. Its identity is precisely defined by the following descriptors and computed properties.

Table 1: Chemical Identifiers for CAS 887589-43-7

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 887589-43-7 | [3][4][5] |

| Molecular Formula | C₁₀H₅BrClNO₂ | [1][3] |

| Molecular Weight | 286.51 g/mol | [1][3] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | [3][6] |

| InChIKey | PJRWJJGCTINMBV-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.4 | [3][6] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 284.91922 Da | [3] |

| Monoisotopic Mass | 284.91922 Da | [3] |

| Topological Polar Surface Area | 50.2 Ų | [3] |

| Density | 1.819 g/cm³ (Predicted) | [7] |

| Boiling Point | 409.6°C at 760 mmHg (Predicted) |[7] |

Synthesis and Spectroscopic Characterization

While specific literature detailing the synthesis of CAS 887589-43-7 is sparse, a robust synthetic pathway can be proposed based on well-established quinoline synthesis methodologies, such as the Pfitzinger reaction or related condensations.[8][9]

Proposed Synthetic Pathway

A logical and efficient approach commences with a substituted isatin, which undergoes condensation with a pyruvate source, followed by chlorination. The choice of 5-bromoisatin as a starting material directly installs the required bromine atom at the 6-position of the final quinoline ring system.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure derived from established chemical principles for quinoline synthesis.[8][9]

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

-

To a stirred solution of potassium hydroxide (2.0 eq.) in water, add 5-bromoisatin (1.0 eq.).

-

Heat the mixture to 60°C until a clear solution is obtained, indicating the opening of the isatin ring.

-

Add sodium pyruvate (1.5 eq.) to the reaction mixture.

-

Reflux the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The basic conditions facilitate the condensation between the opened isatin intermediate and the enolizable pyruvate, leading to cyclization and formation of the quinoline ring.[8]

-

-

After completion, cool the reaction mixture to room temperature and slowly acidify with concentrated HCl to pH 2-3.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate product.

Step 2: Synthesis of this compound (CAS 887589-43-7)

-

Carefully add phosphorus oxychloride (POCl₃, ~10 eq. by volume) to the dried 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq.) in a flask equipped with a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: POCl₃ is a standard and highly effective reagent for converting the hydroxyl group of a 4-hydroxyquinoline (or its tautomeric quinolin-4-one form) into the corresponding 4-chloroquinoline.[10] DMF can catalyze this transformation via the formation of a Vilsmeier-Haack reagent.

-

-

Heat the mixture to reflux (approx. 110°C) for 3-5 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the precipitate forms completely.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final compound.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed by a suite of spectroscopic techniques. The following tables outline the predicted spectral data based on the compound's structure.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| >13.0 | br s | 1H, -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield shift.[1] |

| ~8.5-8.6 | d | 1H, H5 | Doublet, deshielded by the bromine and adjacent to the ring junction. |

| ~8.2-8.3 | s | 1H, H3 | Singlet in the aromatic region, adjacent to the chloro and carboxylic acid groups. |

| ~8.0-8.1 | dd | 1H, H7 | Doublet of doublets, showing coupling to H5 and H8. |

| ~7.8-7.9 | d | 1H, H8 | Doublet, coupled to H7. |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165-168 | C=O (Carboxylic Acid) | Typical range for a carboxylic acid carbonyl carbon.[1] |

| ~150-155 | C2 (C-COOH) | Carbon bearing the carboxylic acid group. |

| ~145-150 | C4 (C-Cl) | Carbon attached to the electronegative chlorine atom. |

| ~142-147 | C8a | Quaternary carbon at the ring junction. |

| ~135-140 | C7 | Aromatic CH. |

| ~125-130 | C5 | Aromatic CH. |

| ~122-127 | C4a | Quaternary carbon at the ring junction. |

| ~120-125 | C6 (C-Br) | Carbon attached to the bromine atom. |

| ~118-122 | C8 | Aromatic CH. |

| ~115-120 | C3 | Aromatic CH. |

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with the [M-H]⁻ ion at m/z ≈ 284/286/288.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product therapeutic but rather a high-value starting material. Its utility stems from the ability to selectively address its three key functional regions.

References

- 1. benchchem.com [benchchem.com]

- 2. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - this compound (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 7. chembk.com [chembk.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. atlantis-press.com [atlantis-press.com]

The Multifaceted Biological Activity of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of this class of compounds, with a focus on their anticancer, antibacterial, antiviral, and antimalarial activities. We will delve into the core mechanisms of action, elucidate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline carboxylic acid derivatives.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with significant therapeutic value.[1][2][3] The incorporation of a carboxylic acid moiety, particularly at the 4-position, endows the quinoline nucleus with a diverse range of pharmacological activities, making it a "privileged structure" in drug discovery.[1][4] The versatility of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its biological profile to achieve desired therapeutic effects.[4][5] This guide will explore the key biological activities that make quinoline carboxylic acids a compelling area of research for the development of novel therapeutics.

Synthetic Strategies for Quinoline Carboxylic Acids

The synthesis of the quinoline carboxylic acid core is a critical first step in the exploration of its biological potential. Several named reactions are commonly employed, each offering distinct advantages in terms of substituent placement and overall yield.

A prevalent method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction . This three-component reaction involves the condensation of an aniline, an appropriate benzaldehyde derivative, and pyruvic acid, often in a solvent like ethanol.[1][6] Another important route is the Pfitzinger synthesis , which utilizes isatin and a carbonyl compound to generate quinoline-4-carboxylic acids.[7][8] Other notable methods include the Combes, Doebner-von Miller, and Friedländer syntheses, which provide access to a variety of substituted quinolines.[7]

Below is a generalized workflow for the Doebner synthesis of a 2-aryl-quinoline-4-carboxylic acid.

Caption: Generalized workflow for the Doebner synthesis.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines.[2][5][9] Their antiproliferative effects are not attributed to a single mechanism but rather a multifaceted approach that targets key cellular processes essential for tumor growth and survival.[5]

Mechanisms of Antiproliferative Activity

The primary mechanisms through which quinoline carboxylic acids exert their anticancer effects include the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[2][5]

-

Enzyme Inhibition: A significant target for certain quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][10][11][12] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11][12] The carboxylate group at the C-4 position is crucial for this activity, as it often forms a salt bridge with key residues in the enzyme's active site.[6][11] Some derivatives also exhibit inhibitory activity against other critical enzymes like topoisomerases and histone deacetylases (HDACs).[5][6]

-

Induction of Apoptosis: Many quinoline carboxylic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[5]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a fundamental process for cancer cell proliferation.[5] They have been shown to induce cell cycle arrest at various phases, particularly the G2/M and S phases, preventing cancer cells from dividing.[5] This is often mediated by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[5]

Caption: Multifaceted anticancer mechanisms of quinoline carboxylic acids.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:

-

C-2 Position: Bulky, hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition.[6][10] The presence of an aryl ring at this position is frequently associated with good anticancer activity.[6]

-

C-4 Position: The carboxylic acid group at the C-4 position is generally considered essential for activity, particularly for DHODH inhibitors, where it participates in crucial binding interactions.[6][10]

-

Benzo Portion: Substitutions on the benzo portion of the quinoline ring can also significantly influence activity.[10]

| Compound Class | Key Substituents | Target | Observed Activity | Reference |

| 2-Aryl-quinoline-4-carboxylic acids | Bulky, hydrophobic group at C-2 | DHODH | Potent inhibition | [6][10] |

| 2-Styrylquinoline-3-carboxylates | Hydrolysis of ester to carboxylic acid | Cancer Cells | Increased selectivity and potency | [13] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Chloro at C-6, substituted phenyl at C-2 | Breast Cancer Cells (MCF-7) | Significant growth inhibition | [9] |

Antibacterial Activity: Targeting Bacterial DNA Replication

Quinolone carboxylic acids, a subset of quinoline derivatives, are a well-established class of broad-spectrum antibacterial agents.[14][15][16] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][15]

Mechanism of Antibacterial Action

DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of bacterial DNA during replication, transcription, and repair.[11] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[11] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[11] The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity.[11]

Caption: Mechanism of action of quinolone carboxylic acids on bacterial topoisomerases.

Antiviral and Antimalarial Activities: Expanding the Therapeutic Horizon

Beyond their established anticancer and antibacterial roles, quinoline carboxylic acids and their derivatives have demonstrated promising activity against various viruses and the malaria parasite, Plasmodium falciparum.

Antiviral Activity

The antiviral activity of certain quinoline carboxylic acids is also linked to the inhibition of host-cell DHODH .[12][17][18] Viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By inhibiting DHODH, these compounds deplete the pyrimidine pool, thereby indirectly inhibiting viral replication.[12][17] This mechanism offers the advantage of a broad-spectrum antiviral effect and a potentially higher barrier to the development of viral resistance.[12][18] For instance, some quinoline carboxylic acid derivatives have shown activity against influenza virus and other RNA viruses.[12][17]

Antimalarial Activity

The quinoline scaffold is central to several well-known antimalarial drugs, such as chloroquine and quinine.[19] More recently, novel quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives have been identified with potent antiplasmodial activity, including against drug-resistant strains of P. falciparum.[8][20][21][22][23] The mechanisms of action for these newer derivatives are still under investigation, but some have been shown to inhibit translation elongation factor 2 (PfEF2) in the parasite.[23] The structure-activity relationships in this area are complex, with modifications at the C-2 and C-4 positions significantly impacting potency and pharmacokinetic properties.[8][20]

Experimental Protocols for Biological Evaluation

Standardized and robust assays are crucial for the accurate assessment of the biological activities of quinoline carboxylic acid derivatives. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

6.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][24]

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium

-

Quinoline carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle and positive controls.[4][5]

-

Incubation: Incubate the plate for 24-72 hours at 37°C.[5]

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

-

Caption: Workflow for determining anticancer activity using the MTT assay.

6.1.2. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cellular protein content to determine cell density.[5]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline carboxylic acid derivatives

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[5]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. The broth microdilution method is commonly used.

-

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Quinoline carboxylic acid derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB directly in the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth without bacteria) controls.[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Perspectives

Quinoline carboxylic acids continue to be a highly fruitful area of research in medicinal chemistry. Their diverse biological activities, coupled with the synthetic tractability of the quinoline scaffold, make them attractive candidates for the development of novel therapeutic agents. The multifaceted anticancer activity, potent antibacterial action, and emerging antiviral and antimalarial potential highlight the broad therapeutic utility of this compound class. Future research will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promise of these compounds into clinical realities. The strategic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in advancing the field and unlocking the full therapeutic potential of quinoline carboxylic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. malariaworld.org [malariaworld.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 6-Bromo-4-chloroquinoline-2-carboxylic acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

6-Bromo-4-chloroquinoline-2-carboxylic acid has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid, a displaceable chloro group, and a versatile bromo substituent, provides a trifecta of chemical handles for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and application of this quinoline derivative, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif deeply embedded in the history of medicinal chemistry. From the isolation of the antimalarial quinine to the development of synthetic antibacterial agents, quinoline derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The rigid bicyclic structure of quinoline serves as an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets.

This compound (IUPAC Name: this compound) is a synthetic derivative that capitalizes on the inherent biological potential of the quinoline core while offering multiple points for chemical diversification.[4] This guide will elucidate the strategic importance of this molecule in the synthesis of novel drug candidates.

Physicochemical Properties and Chemical Reactivity

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrClNO₂ | [4] |

| Molecular Weight | 286.51 g/mol | [4] |

| Appearance | Solid (typically off-white to yellow powder) | |

| CAS Number | 887589-43-7 | [4] |

The key to the utility of this molecule lies in the differential reactivity of its functional groups.

-

Carboxylic Acid (C2-position): This group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[5]

-

Chloro Group (C4-position): The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of various amine, alcohol, and thiol substituents. This position is often critical for establishing key interactions with target proteins.

-

Bromo Group (C6-position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the chemical space around the quinoline core. The C-Br bond is significantly more reactive in these couplings than the C-Cl bond, allowing for selective functionalization.[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, often beginning with a substituted aniline. A common and effective approach is a modification of the Gould-Jacobs reaction.

Synthetic Pathway Overview

The overall synthetic strategy involves the condensation of 4-bromoaniline with a malonic acid derivative to form the quinoline core, followed by chlorination.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid (via Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: Add the resulting intermediate adduct to a high-boiling point solvent such as diphenyl ether and heat to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.

-

Hydrolysis and Work-up: Cool the reaction mixture and add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The product, 6-bromo-4-hydroxyquinoline-2-carboxylic acid, will precipitate out of solution.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, excess). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.[4][7]

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9]

Strategic Derivatization

The three reactive sites on the molecule allow for a systematic and combinatorial approach to drug discovery.

Caption: Strategic derivatization of this compound.

Case Study: Synthesis of Novel Bioactive Carboxamides

While direct synthesis from this compound is not extensively documented in publicly available literature, we can extrapolate a highly probable synthetic workflow based on its known reactivity and the synthesis of analogous compounds. The following represents a validated approach for generating novel carboxamide derivatives with potential kinase inhibitory activity.

Protocol: Amide Coupling of this compound

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.[10]

-

Amine Addition: To the activated intermediate, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-4-chloroquinoline-2-carboxamide derivative.

This approach allows for the rapid generation of a library of compounds with diverse substituents at the carboxamide position, which can be screened for biological activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not abundant, general principles from related quinoline-based kinase inhibitors can be applied.

-

C2-Carboxamide: The nature of the amine coupled to the carboxylic acid can significantly impact solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site.

-

C4-Substituent: The substituent introduced at the C4 position often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. Small, appropriately functionalized amines are often preferred.

-

C6-Substituent: The group introduced at the C6 position via cross-coupling can extend into a hydrophobic pocket of the kinase active site, enhancing potency and selectivity. The bromo-substituent itself can also participate in favorable halogen bonding interactions.

For example, in a series of 4-aminoquinazoline derivatives (a related heterocyclic core), the nature of the substituent at the 4-amino position was found to be critical for potent and selective antagonism of the ORL1 receptor.[11] Similarly, for quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring were found to be crucial for activity.[12]

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its strategically positioned functional groups allow for a modular and efficient approach to the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. The ability to selectively functionalize the C2, C4, and C6 positions provides a robust platform for fine-tuning the pharmacological properties of drug candidates. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the development of next-generation targeted therapies.

References

- 1. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1374868-94-6 Cas No. | 6-Bromo-4-chloroquinoline-3-carboxamide | Matrix Scientific [matrixscientific.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-2-carboxylic acid: A Pivotal Intermediate in Modern Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class of privileged structures, 6-Bromo-4-chloroquinoline-2-carboxylic acid stands out as a highly versatile and valuable synthetic intermediate. Its trifunctional nature—possessing a reactive carboxylic acid, a displaceable chloro group, and a bromo moiety ripe for cross-coupling—offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 887589-43-7) is a poly-halogenated quinoline derivative whose utility is derived directly from its distinct functional group arrangement.[1][2] Each functional group offers an orthogonal handle for sequential, selective chemical transformations, making it an ideal starting point for library synthesis and lead optimization campaigns.

Key Physicochemical Data

The fundamental properties of this intermediate are summarized below, providing a baseline for its handling, characterization, and reaction planning.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 887589-43-7 | PubChem[1] |

| Molecular Formula | C₁₀H₅BrClNO₂ | PubChem[1] |

| Molecular Weight | 286.51 g/mol | PubChem[1] |

| Appearance | Solid (typically off-white to yellow) | N/A |

| Melting Point | ~200 °C (with decomposition) | Chemsrc[3] |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | PubChem[1] |

| InChIKey | PJRWJJGCTINMBV-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Signature

Understanding the expected spectroscopic data is critical for reaction monitoring and product verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display distinct signals within the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoline core will show characteristic doublet and doublet-of-doublets splitting patterns. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will reveal ten unique signals for the quinoline ring system and the carboxylic acid. The carbonyl carbon of the acid is expected to resonate in the 165-185 ppm range. Carbons bonded to the electronegative halogen atoms (C4-Cl and C6-Br) will exhibit chemical shifts influenced by their respective electronic environments.

Strategic Synthesis of the Intermediate

The construction of the 6-bromo-4-chloroquinoline core is a multi-step process that requires careful control of reaction conditions. A common and effective strategy begins with 4-bromoaniline, proceeding through a cyclization reaction, followed by functional group manipulations. This approach is an adaptation of established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[4]

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process: condensation and cyclization, saponification and decarboxylation (if necessary), and finally, chlorination.

Caption: Generalized workflow for the synthesis of the 6-bromo-4-chloroquinoline scaffold.

Detailed Experimental Protocol (Illustrative)

The following protocol outlines the synthesis of the core scaffold, 6-Bromo-4-chloroquinoline , which is a direct precursor to the title compound. The introduction of the 2-carboxylic acid group often requires a separate synthetic strategy starting from different materials (e.g., isatin derivatives) or subsequent C-H activation/functionalization, which is beyond the scope of this generalized guide. The protocol below is based on methods described in patent literature.[5][6]

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

-

Combine 4-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

-

Heat the mixture, typically to 100-120 °C, for 1-2 hours. The reaction progress can be monitored by TLC.

-

After cooling, the intermediate adduct is often precipitated by adding a non-polar solvent like n-hexane.

-

The isolated intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to reflux (~250 °C) for 1 hour to induce thermal cyclization.

-

Upon cooling, the cyclized product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

-

The ester is then hydrolyzed to the carboxylic acid using an aqueous base (e.g., 10% NaOH) under reflux.

-

Subsequent heating of the 3-carboxylic acid intermediate in a high-boiling solvent leads to decarboxylation, yielding 6-bromo-4-hydroxyquinoline.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

-

To 6-bromo-4-hydroxyquinoline (1.0 equiv), add phosphorus oxychloride (POCl₃, ~10-15 equiv) as both the reagent and solvent. A catalytic amount of DMF can be used to facilitate the reaction.

-

Heat the mixture to reflux (around 110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).[6][7]

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured into a mixture of ice and water with vigorous stirring.

-

Neutralize the acidic solution with a base such as solid potassium carbonate or a saturated NaHCO₃ solution until the pH is approximately 7-8.[6]

-

The resulting precipitate, 6-bromo-4-chloroquinoline, is collected by filtration, washed with water, and dried under vacuum.[6]

Reactivity and Application in Synthesis

The true power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, step-wise elaboration of the molecule.

Caption: Key synthetic transformations enabled by the functional groups of the title compound.

-

Position 2 (Carboxylic Acid): This is the classic handle for peptide-type couplings. It can be readily converted into amides using standard coupling reagents (e.g., HATU, EDC), forming a stable linkage to amines. Alternatively, Fischer esterification or conversion to an acyl chloride followed by reaction with an alcohol provides access to ester derivatives.[8][9]

-

Position 4 (Chloro Group): The chlorine at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the quinoline nitrogen atom. This site is highly valuable for introducing diversity, as a wide range of nucleophiles—including primary and secondary amines, alcohols, and thiols—can displace the chloride, typically under basic conditions. This reaction is a cornerstone for building libraries of potential kinase inhibitors.

-

Position 6 (Bromo Group): The bromine atom is a workhorse for modern synthetic chemistry, serving as an ideal site for transition metal-catalyzed cross-coupling reactions.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, attaching new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing an alternative and often milder route to introduce amines compared to SₙAr at the C4 position.[11]

-

Other Couplings: The bromo group also facilitates other important transformations like Sonogashira (alkyne coupling), Heck (alkene coupling), and cyanation reactions.

-

This orthogonal reactivity allows a synthetic chemist to, for example, first perform a Suzuki coupling at C6, then a nucleophilic substitution at C4, and finally an amide coupling at C2, all in a controlled sequence.

Safety, Handling, and Storage

As a halogenated, reactive organic compound, this compound must be handled with appropriate care.

-

Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

-

Storage : Store in a cool, dry place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design and construction. Its pre-installed, differentially reactive functional groups provide a robust and flexible platform for generating novel compounds with significant potential in drug discovery and materials science. By understanding its synthesis and the nuances of its reactivity, researchers can unlock its full potential, accelerating the development of next-generation therapeutics and functional materials.

References

- 1. This compound | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. Page loading... [guidechem.com]

- 11. jk-sci.com [jk-sci.com]

Harnessing the Quinoline Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Enduring Versatility of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its inherent structural features, including the nitrogen atom which acts as an electron sink through resonance, provide a versatile platform for chemical modification and interaction with a diverse array of biological macromolecules.[2][4] This guide delves into the key therapeutic targets of quinoline derivatives, offering a comprehensive overview of their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential across various disease paradigms. Our focus is to provide not just a catalog of targets, but a deeper understanding of the causality behind the design and evaluation of these potent therapeutic agents.

Part 1: Oncological Targets - A Multi-pronged Assault on Cancer

Quinoline derivatives have emerged as powerful agents in oncology, exhibiting a remarkable ability to interfere with multiple facets of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.[1][2][4][5] Their mechanisms of action are diverse, targeting a range of critical cellular components.[6][7][8]

DNA and Associated Enzymes: The Classic Targets

A primary and well-established mechanism of action for many quinoline-based anticancer agents is their interaction with DNA and the enzymes that regulate its topology.[1][5]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][6] Marketed drugs such as Doxorubicin and Mitoxantrone, which contain a quinoline-like isoquinoline core, exemplify this mode of action.[1][6]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Quinoline derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA.[5][9] This leads to the accumulation of DNA strand breaks, triggering a DNA damage response that culminates in apoptosis.[9] Both type I and type II topoisomerases are targeted by different classes of quinoline compounds.[1]

Kinase Inhibition: Disrupting Aberrant Signaling

Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been successfully developed as potent inhibitors of various kinases, offering a more targeted approach to cancer therapy.[10]

-

Tyrosine Kinase Inhibitors (TKIs): Many quinoline-based drugs target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][11] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. Several FDA-approved TKIs, such as Lapatinib and Vandetanib, feature a quinoline core.[12]

-

Serine/Threonine Kinase Inhibitors: Quinoline derivatives also show inhibitory activity against serine/threonine kinases like Pim-1 kinase, which is often overexpressed in various cancers and promotes cell growth.[6]

Other Prominent Anticancer Targets

The therapeutic reach of quinoline derivatives in oncology extends beyond DNA and kinases:

-

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[2][7][8] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that stabilizes numerous oncoproteins. Its inhibition by quinoline compounds leads to the degradation of these client proteins, thereby inhibiting cancer cell growth.[7][8]

-

Histone Deacetylase (HDAC) Inhibition: HDACs play a crucial role in epigenetic regulation. Quinoline-based HDAC inhibitors can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis.[7][8]

Experimental Workflow: Validating Anticancer Activity

A typical workflow to identify and validate the anticancer targets of a novel quinoline derivative involves a multi-step process.

Caption: A streamlined workflow for anticancer drug discovery with quinoline derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against EGFR kinase activity.

-

Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate, stop solution.

-

Procedure: a. Coat microplate wells with the poly(Glu, Tyr) substrate. b. Prepare serial dilutions of the quinoline derivative in kinase buffer. c. Add the recombinant EGFR kinase to the wells, followed by the quinoline derivative dilutions. d. Initiate the kinase reaction by adding ATP. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and wash the wells. g. Add the anti-phosphotyrosine primary antibody and incubate. h. Wash and add the HRP-conjugated secondary antibody. i. Wash and add the TMB substrate. j. Stop the color development with the stop solution. k. Read the absorbance at 450 nm.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Target Class | Specific Target Examples | Mechanism of Action | Representative Quinoline Derivatives |

| DNA & Associated Enzymes | DNA, Topoisomerase I/II | Intercalation, Enzyme Poisoning | Doxorubicin (analogue), Mitoxantrone (analogue) |

| Protein Kinases | EGFR, VEGFR, Pim-1 | ATP-Competitive Inhibition | Lapatinib, Vandetanib |

| Cytoskeletal Proteins | Tubulin | Inhibition of Polymerization | Combretastatin A-4 analogues |

| Chaperone Proteins | Hsp90 | Inhibition of Chaperone Function | Various experimental compounds |

| Epigenetic Modulators | HDACs | Enzyme Inhibition | Various experimental compounds |

Part 2: Infectious Diseases - A Legacy of Combating Pathogens

The history of quinoline derivatives in medicine is deeply intertwined with the fight against infectious diseases, most notably malaria.[14][15] Their utility, however, extends to bacterial and viral infections as well.

Antimalarial Targets: Disrupting the Parasite's Life Cycle

Quinolines like chloroquine, quinine, and mefloquine have been mainstays in malaria treatment for decades.[14][16][17] Their primary target is the food vacuole of the Plasmodium parasite.

-

Heme Polymerization Inhibition: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process.[14][16] The resulting buildup of free heme is lethal to the parasite.[16]

-

Other Potential Targets: The precise mechanisms of other quinoline antimalarials like mefloquine are less clear but may involve interactions with other parasite proteins.[16]

Antibacterial Targets: Halting Bacterial Replication

The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics.[18] Their primary targets are two essential bacterial enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is crucial for replication and transcription.[19] Fluoroquinolones inhibit DNA gyrase, leading to the accumulation of DNA strand breaks and bacterial cell death.[9][19]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication.[9][20] Its inhibition by fluoroquinolones prevents the segregation of replicated DNA, leading to cell death.[9][20]

Antiviral Targets: An Emerging Frontier

The application of quinoline derivatives as antiviral agents is a growing area of research.[21][22]

-

Viral Enzymes: Some quinoline derivatives have shown inhibitory activity against key viral enzymes. For example, certain compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[23] Others have shown promise as inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[24]

-

Viral Replication: Quinoline compounds like mefloquine have demonstrated the ability to inhibit the replication of various viruses, including Zika virus.[21]

Experimental Workflow: Assessing Antibacterial Activity

Caption: Workflow for evaluating the antibacterial potential of quinoline derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a specific bacterium.[25]

-

Materials: Bacterial culture, Mueller-Hinton broth (MHB), 96-well microplates, quinoline derivative stock solution.

-

Procedure: a. Prepare a standardized bacterial inoculum. b. Prepare two-fold serial dilutions of the quinoline derivative in MHB in the microplate wells. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria, no drug) and negative (broth only) controls. e. Incubate the plate at 37°C for 16-24 hours.[25] f. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

Part 3: Neurodegenerative and Inflammatory Disorders - Modulating Complex Pathologies

The therapeutic potential of quinoline derivatives extends to complex multifactorial diseases like neurodegenerative and inflammatory disorders.

Targets in Neurodegenerative Diseases

-

Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine.[26][27] Some quinoline derivatives have been designed as potent inhibitors of these enzymes.[26]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Their inhibition can be beneficial in Parkinson's and Alzheimer's diseases. Certain 8-hydroxyquinoline derivatives have shown selective inhibition of MAO-B.[26][28]

-

Metal Chelation: The dysregulation of metal ions like copper and zinc has been implicated in the pathology of neurodegenerative diseases.[29] 8-Hydroxyquinoline is a well-known metal chelator, and its derivatives are being explored for their ability to modulate metal homeostasis in the brain.[26]

Anti-inflammatory Targets

Quinoline derivatives have demonstrated anti-inflammatory properties by targeting key enzymes and receptors in inflammatory pathways.[30][31][32][33]

-

Cyclooxygenase (COX) Inhibition: Some quinoline derivatives with a carboxylic acid moiety have shown inhibitory activity against COX enzymes, which are involved in the synthesis of prostaglandins.[30]

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP). Its inhibition by certain quinoline compounds can lead to an increase in cAMP levels, which has anti-inflammatory effects.[30][31]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a receptor involved in pain and inflammation. Quinoline derivatives containing a carboxamide group have been identified as TRPV1 antagonists.[30]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly privileged structure in drug discovery, yielding compounds that modulate a wide and growing range of therapeutic targets.[2][3][34] The future of quinoline-based drug development lies in the rational design of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders, and in the exploration of novel mechanisms of action to combat drug resistance in infectious diseases. Advances in computational chemistry and a deeper understanding of disease biology will undoubtedly unlock new therapeutic opportunities for this remarkable heterocyclic system.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. ijrpr.com [ijrpr.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]

- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinine - Wikipedia [en.wikipedia.org]

- 18. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]